

# 4-Pentylphenol-d5 physical characteristics for research

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## Compound of Interest

Compound Name: 4-Pentylphenol-d5

Cat. No.: B15556434

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## 4-Pentylphenol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics, synthesis, and analytical applications of **4-Pentylphenol-d5**. This deuterated analog of 4-pentylphenol serves as a valuable tool in various research fields, particularly in metabolic studies, quantitative analysis, and as an internal standard in mass spectrometry-based assays. Its use allows for precise quantification and elucidation of the biological fate and environmental impact of 4-pentylphenols, a class of compounds recognized as endocrine disruptors.

## Core Physical and Chemical Properties

The replacement of five hydrogen atoms with deuterium on the phenyl ring of 4-pentylphenol minimally alters its bulk physical properties, such as melting and boiling points, when compared to its non-deuterated counterpart. However, the increase in molecular weight is a key feature utilized in mass spectrometry. The properties of a commercially available deuterated 4-pentylphenol, 4-n-Pentylphenol-2,3,5,6-d4,OD, are presented below, alongside data for the non-deuterated 4-n-pentylphenol and 4-tert-pentylphenol for comparative purposes.

Table 1: Physical and Chemical Properties of **4-Pentylphenol-d5** and Related Compounds

Property	4-n-Pentylphenol-2,3,5,6-d <sub>4</sub> ,OD	4-n-Pentylphenol	4-tert-Pentylphenol
Molecular Formula	C <sub>11</sub> H <sub>11</sub> D <sub>5</sub> O[1]	C <sub>11</sub> H <sub>16</sub> O[2]	C <sub>11</sub> H <sub>16</sub> O
Molecular Weight	169.28 g/mol	164.24 g/mol [2]	164.24 g/mol
CAS Number	126839-95-0[1]	14938-35-3[2]	80-46-6
Appearance	Not specified	Solid[2]	Colorless needles or beige solid
Melting Point	Not specified	22 °C	94.7 °C
Boiling Point	Not specified	250 °C	255 °C
Density	Not specified	0.960 g/mL at 20 °C[2]	Not specified
Isotopic Purity	98 atom % D[3]	Not applicable	Not applicable

## Experimental Protocols

### Synthesis of 4-Pentylphenol-d<sub>5</sub>

The synthesis of **4-Pentylphenol-d<sub>5</sub>**, specifically with deuterium atoms on the aromatic ring, can be achieved through hydrogen-deuterium (H-D) exchange reactions. Acid-catalyzed exchange is a common and effective method.

Protocol: Acid-Catalyzed Deuteration of 4-Pentylphenol

Objective: To replace the aromatic protons of 4-pentylphenol with deuterium.

Materials:

- 4-n-Pentylphenol
- Deuterium oxide (D<sub>2</sub>O, 99.8 atom % D)
- Deuterium chloride (DCI, 35 wt. % in D<sub>2</sub>O) or a solid acid catalyst like Amberlyst-15
- Anhydrous sodium sulfate or magnesium sulfate

- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-n-pentylphenol in an excess of deuterium oxide.
- Catalyst Addition:
  - For DCl catalysis: Carefully add deuterium chloride to the mixture to catalyze the exchange reaction.
  - For solid acid catalysis: Add a catalytic amount of pre-dried Amberlyst-15 resin.
- Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 12-24 hours). The progress of the deuteration can be monitored by taking small aliquots, extracting the product, and analyzing by  $^1\text{H}$  NMR to observe the disappearance of the aromatic proton signals.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - If a solid catalyst was used, filter it off.
  - Extract the deuterated product with an organic solvent (e.g., diethyl ether).
  - Wash the organic layer with a small amount of  $\text{D}_2\text{O}$  to remove any residual DCl.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-Pentylphenol-d5**.
- Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

- Characterization: Confirm the identity and isotopic purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Quantitative Analysis using 4-Pentylphenol-d5 as an Internal Standard

**4-Pentylphenol-d5** is an ideal internal standard for the quantification of 4-pentylphenol in various matrices (e.g., environmental samples, biological fluids) by isotope dilution mass spectrometry (IDMS).

Protocol: Quantification of 4-Pentylphenol in Water by LC-MS/MS

Objective: To accurately quantify the concentration of 4-pentylphenol in a water sample.

Materials and Instrumentation:

- Water sample
- **4-Pentylphenol-d5** internal standard solution of known concentration
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

- Sample Preparation:
  - To a known volume of the water sample, add a precise amount of the **4-Pentylphenol-d5** internal standard solution.
  - Acidify the sample with formic acid to a pH of approximately 3.
- Solid-Phase Extraction (SPE):

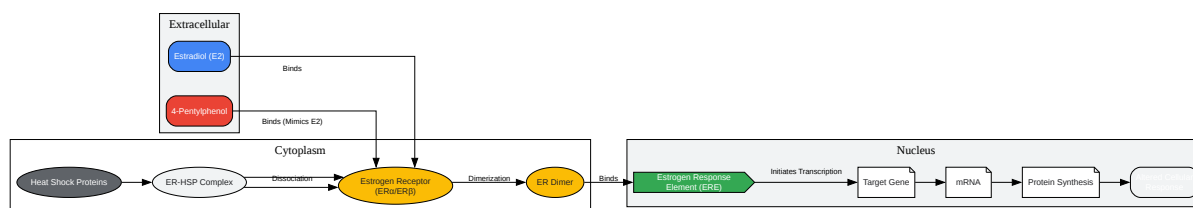
- Condition the SPE cartridge with methanol followed by acidified water.
- Load the sample onto the cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
- LC-MS/MS Analysis:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
  - Inject the reconstituted sample into the LC-MS/MS system.
  - Liquid Chromatography: Separate the analyte and internal standard from other matrix components using a suitable C18 column and a gradient of water and methanol/acetonitrile with a small percentage of formic acid.
  - Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both 4-pentylphenol and **4-Pentylphenol-d5**.
- Quantification:
  - Create a calibration curve by analyzing a series of standards containing known concentrations of 4-pentylphenol and a constant concentration of **4-Pentylphenol-d5**.
  - Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
  - Determine the concentration of 4-pentylphenol in the unknown sample by interpolating its peak area ratio on the calibration curve.

## Signaling Pathway Disruption by 4-Pentylphenol

4-Pentylphenol, as an endocrine-disrupting chemical (EDC), can interfere with normal hormonal signaling, primarily by interacting with estrogen receptors. This can occur through both classical nuclear receptor pathways and non-genomic pathways involving membrane-associated receptors.

## Estrogen Receptor Signaling Pathway Disruption

4-Alkylphenols can mimic the action of estradiol (E2) by binding to the nuclear estrogen receptors (ER $\alpha$  and ER $\beta$ ). This binding can lead to the activation or inhibition of gene transcription, disrupting normal cellular processes.

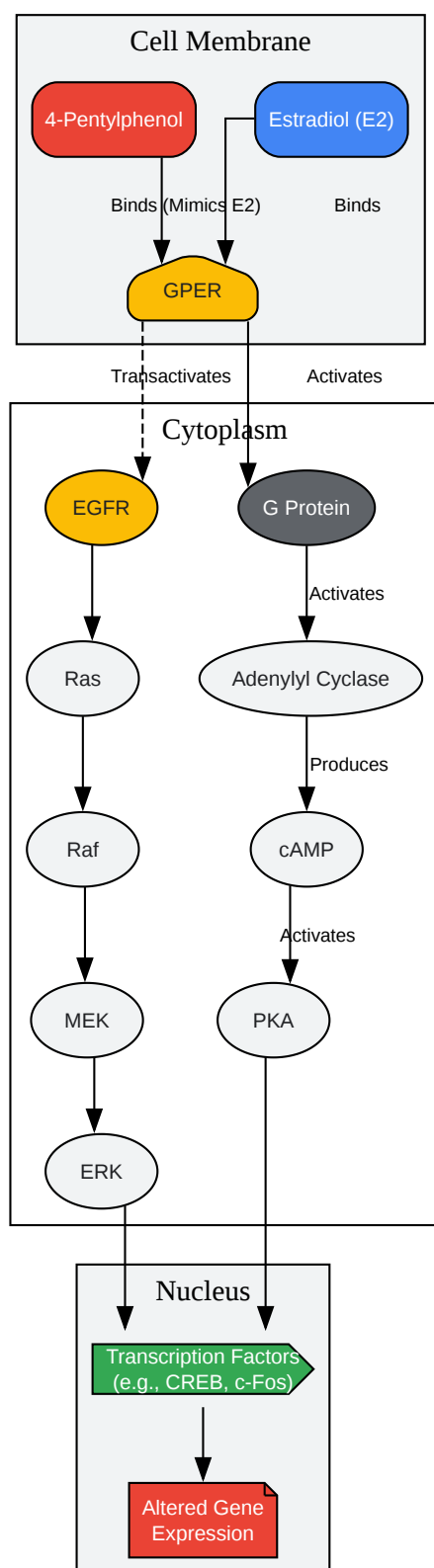


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Caption: Disruption of the classical estrogen receptor signaling pathway by 4-Pentylphenol.

## Non-Genomic Signaling Disruption via GPER

In addition to nuclear receptors, alkylphenols can exert rapid, non-genomic effects by activating the G protein-coupled estrogen receptor 1 (GPER), which is located on the cell membrane. This can trigger downstream signaling cascades, such as the MAPK/ERK pathway.<sup>[4][5]</sup>



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Caption: Non-genomic signaling disruption by 4-Pentylphenol via the GPER pathway.

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